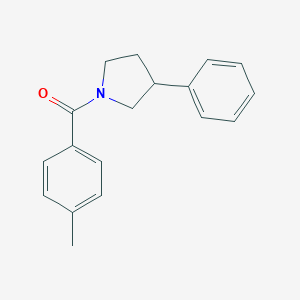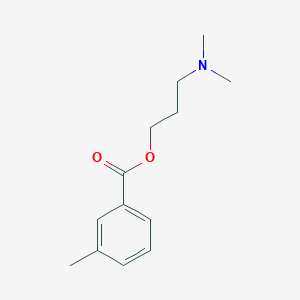
1-Methyl-4-(3-methylbenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(3-methylbenzoyl)piperazine (MMBP) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MMBP is a piperazine derivative that has a unique chemical structure and exhibits promising biological activities.
Mécanisme D'action
The exact mechanism of action of 1-Methyl-4-(3-methylbenzoyl)piperazine is not fully understood. However, it is believed that this compound exerts its biological activities by modulating various signaling pathways in the body. This compound has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to activate the GABA-A receptor, which is responsible for the anxiolytic and sedative effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been reported to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has been shown to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-4-(3-methylbenzoyl)piperazine has several advantages as a chemical compound for lab experiments. This compound is stable and can be easily synthesized in high yield. This compound exhibits a wide range of biological activities, which makes it a versatile tool for scientific research. However, there are also limitations associated with the use of this compound in lab experiments. This compound is a relatively new compound, and its long-term effects are not fully understood. The optimal dosage and administration route of this compound for various biological activities are also not well-established.
Orientations Futures
There are several future directions for the study of 1-Methyl-4-(3-methylbenzoyl)piperazine. One potential direction is to investigate the potential of this compound as a drug candidate for the treatment of various diseases such as cancer, epilepsy, and anxiety disorders. Another direction is to study the mechanism of action of this compound in more detail to understand how it modulates various signaling pathways in the body. Further studies are also needed to establish the optimal dosage and administration route of this compound for various biological activities.
In conclusion, this compound is a promising compound for scientific research due to its unique chemical structure and promising biological activities. This compound has potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and neuroscience. Further studies are needed to fully understand the mechanism of action of this compound and to establish its optimal dosage and administration route for various biological activities.
Méthodes De Synthèse
The synthesis of 1-Methyl-4-(3-methylbenzoyl)piperazine involves the reaction of 1-methylpiperazine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. The chemical structure of this compound is confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
1-Methyl-4-(3-methylbenzoyl)piperazine has shown potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and neuroscience. This compound exhibits a wide range of biological activities such as anti-inflammatory, antitumor, and anticonvulsant properties. It has also been reported to have anxiolytic and antidepressant effects. This compound has been extensively studied for its potential as a drug candidate for the treatment of various diseases such as cancer, epilepsy, and anxiety disorders.
Propriétés
Formule moléculaire |
C13H18N2O |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
(3-methylphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H18N2O/c1-11-4-3-5-12(10-11)13(16)15-8-6-14(2)7-9-15/h3-5,10H,6-9H2,1-2H3 |
Clé InChI |
RUZRTUMZFUOHHT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)N2CCN(CC2)C |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[(4-Methoxyphenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B295002.png)
![2-[Benzyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295004.png)

![2-[Tert-butyl(methyl)amino]ethyl 3-methylbenzoate](/img/structure/B295011.png)

